7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
577691-71-5 |
|---|---|
Molecular Formula |
C8H7ClN2O2S |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
7-chloro-6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]thiazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2S/c9-4-1-6-8(10-5(4)2-12)11-7(13)3-14-6/h1,12H,2-3H2,(H,10,11,13) |
InChI Key |
KNXYSRQZSMAUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2S1)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridothiazine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with a thioamide under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction, using reagents such as formaldehyde and sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Functionalization at the Hydroxymethyl Group
The C6 hydroxymethyl group serves as a primary site for derivatization:
a) Oxidation to Carboxylic Acid
The hydroxymethyl group can undergo oxidation to form a carboxylic acid functionality, enabling subsequent coupling reactions. This is analogous to the oxidation of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b] thiazine-6-methanol derivatives using dimethyl sulfoxide (DMSO) activated with oxalyl chloride .
Reaction Pathway
text7-Chloro-6-(hydroxymethyl)-... → 7-Chloro-6-carboxy-...
b) Nucleophilic Substitution
The hydroxyl group can be converted into a leaving group (e.g., tosylate or iodide) for displacement reactions. For example:
-
Tosylation : Reaction with para-toluenesulfonyl chloride forms the tosylate .
-
Iodide Formation : Triphenylphosphine, iodine, and imidazole generate the iodide intermediate .
These intermediates can react with nucleophiles (e.g., cyanide, amines):
textR-OH → R-OTs → R-CN (via NaCN) R-OH → R-I → R-NR₂ (via amine)
Amide Coupling Reactions
The hydroxymethyl group, after oxidation to a carboxylic acid, participates in amide bond formation. A representative protocol involves:
Reagents :
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBT)
-
Dichloromethane (DCM)/N,N-dimethylformamide (DMF) solvent mixture .
Example Reaction
text7-Chloro-6-carboxy-... + Amine → 7-Chloro-6-(amide)-...
Conditions Table
| Yield | Solvent System | Reagents | Time |
|---|---|---|---|
| 78% | DCM:DMF (4:1) | EDC, HOBT, DIPEA | 12h |
Ring-Opening and Cyclization Reactions
The thiazinone ring may undergo ring-opening under alkaline conditions or participate in cycloadditions. For instance:
-
Epoxide Formation : Treatment with meta-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate, which can react with amines to form substituted derivatives .
-
Cyclic Ester/Amide Formation : Spontaneous cyclization occurs when adjacent hydroxyl/amino groups react with the thiazinone carbonyl .
Chlorine Substitution
The C7 chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) under catalytic conditions:
Reagents :
Example Reaction
text7-Chloro-... → 7-Amino-... (via NH₃, CuI)
Piperidine Coupling
The compound can serve as a building block for antibacterial agents. For example, coupling with piperidine derivatives via reductive amination or nucleophilic substitution yields tricyclic antibacterial compounds :
Reaction Scheme
text7-Chloro-6-(hydroxymethyl)-... + Piperidine-4-amine → 7-Chloro-6-[(piperidin-4-ylamino)methyl]-...
Key Catalyst : Ytterbium triflate in dichloromethane enhances coupling efficiency .
Stability Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one exhibits antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains and fungi. The specific mechanisms of action are still under investigation but may involve interactions with bacterial enzymes or cell membranes.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could make it a candidate for developing treatments for inflammatory diseases.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Initial findings suggest potential interactions with enzymes or receptors involved in disease processes, which may lead to therapeutic effects or toxicity depending on concentration and exposure duration.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. The mechanism was attributed to the disruption of cell wall synthesis.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on the compound's anti-inflammatory properties, researchers found that it effectively reduced the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as a therapeutic agent in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming strong interactions with their active sites, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Conformation
- 7-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 90814-91-8): This compound shares the thiazinone core but substitutes chlorine with bromine at position 7 and lacks the hydroxymethyl group. Its melting point (210–214°C) and density (1.689 g/cm³) reflect differences in packing efficiency due to bromine’s bulk .
(Z)-2-Benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one :
The benzylidene substituent introduces a planar aromatic system, creating a twisted conformation (58.95° dihedral angle between benzene rings). This contrasts with the hydroxymethyl group in the target compound, which may adopt a more flexible, hydrogen-bonding-capable conformation .- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives: These compounds (e.g., 3a-3h from ) replace the thiazinone ring with pyridazinone. The absence of sulfur alters electronic properties, and phenyl substituents enhance lipophilicity. Their synthesis via alkylation (using halides and K₂CO₃ in acetone) highlights differences in reactivity compared to thiazinones, which may require harsher conditions .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic challenges : Introducing hydroxymethyl groups requires careful protection-deprotection strategies, contrasting with straightforward halogenation () or alkylation () methods .
Biological Activity
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇ClN₂O₂S
- Molecular Weight : Approximately 230.67 g/mol
- CAS Number : 577691-71-5
The compound features a thiazine ring and a hydroxymethyl group, which contribute to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural characteristics imply potential interactions with microbial enzymes or receptors.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, although the specific mechanisms remain under investigation. It is believed to modulate inflammatory pathways potentially linked to chronic diseases.
- Cytotoxicity : In vitro assays have indicated cytotoxic effects against certain cancer cell lines, suggesting a possible role in cancer therapy. The compound's efficacy varies with concentration and exposure duration, necessitating further studies to determine optimal conditions for therapeutic use .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Interaction : Potential binding to receptors associated with inflammation or cell proliferation could mediate its biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study demonstrated that derivatives of pyrido-thiazine compounds showed significant cytotoxicity against various human cancer cell lines. The structure-activity relationship indicated that modifications in the thiazine ring could enhance potency and selectivity against cancer cells .
- Another research effort focused on the synthesis of related compounds and their evaluation for antimicrobial activity. The findings suggested that structural variations could lead to improved efficacy against resistant strains of bacteria.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 6-Chloropyridin-2(3H)-one | 577691-70-4 | Simpler structure without thiazine |
| 7-Amino-6-chloropyridin-2(3H)-one | 577691-72-6 | Contains an amino group; different biological activity |
| 5-Chloro-2-hydroxypyridine | 577691-73-7 | Hydroxy group instead of hydroxymethyl; distinct reactivity profile |
These comparisons highlight the distinct pharmacological properties attributed to the thiazine ring and hydroxymethyl group in the target compound.
Q & A
Q. What are the optimal synthetic routes for 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions using phosphoryl chloride (POCl₃) to activate hydroxyl groups, followed by cyclization with thiazine precursors. Key intermediates like 5-bromo-6-alkyl-pyrimidin-2,4(1H,3H)-diones are brominated in aqueous conditions to introduce reactive sites . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%). Reaction conditions (temperature: 80–100°C, time: 12–24 hrs) must be tightly controlled to avoid side products like over-chlorinated derivatives.
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the hydroxymethyl (-CH₂OH) and pyridothiazinone backbone. FT-IR (KBr pellet) identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular weight (e.g., [M+H]+ at m/z 283.05). X-ray crystallography is advised for resolving stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can computational chemistry model the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to map potential energy surfaces for ring-opening or nucleophilic substitution reactions. Use intrinsic reaction coordinate (IRC) analysis to validate transition states. Software like Gaussian 16 or ORCA integrates with cheminformatics tools (e.g., RDKit) to predict regioselectivity in derivatization reactions . Pair computational predictions with experimental validation using kinetic studies (e.g., monitoring by HPLC) to refine models.
Q. How to resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Conduct design of experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, if yields vary between 60% and 85%, test dichloromethane vs. DMF as solvents under identical temperatures. Use ANOVA to identify statistically significant factors. Cross-reference with literature protocols that employ in situ IR or Raman spectroscopy to monitor reaction progress in real time, reducing batch-to-batch variability .
Q. What strategies optimize the compound’s bioactivity for antimicrobial applications?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the hydroxymethyl or chloro positions. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays . Use molecular docking (AutoDock Vina) to simulate interactions with bacterial targets like dihydrofolate reductase (DHFR). Prioritize derivatives with logP <3.5 to enhance bioavailability .
Q. How to design a scalable purification protocol for lab-scale synthesis?
- Methodological Answer : Implement countercurrent chromatography (CCC) with a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) to separate polar byproducts. For heat-sensitive intermediates, use freeze-drying after aqueous workup. Validate purity via HPLC-DAD (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are suitable for analyzing biological activity data?
- Methodological Answer : Apply dose-response curves (4-parameter logistic model) to calculate IC₅₀ values for cytotoxicity assays. Use principal component analysis (PCA) to cluster analogs based on bioactivity profiles. For gene expression data (e.g., RNA-seq after compound treatment), apply DESeq2 for differential expression analysis, with false discovery rate (FDR) correction .
Q. How to validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) with purified enzymes like kinases or proteases. Complement with isothermal titration calorimetry (ITC) to determine thermodynamic parameters (ΔH, ΔS). For in cellulo validation, employ CRISPR-Cas9 knockouts of target genes and assess rescue phenotypes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
